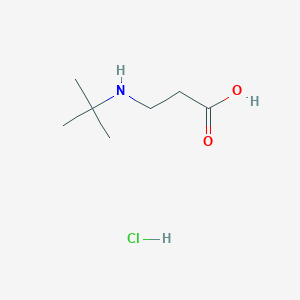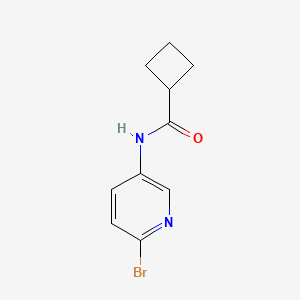
1-(3,4-Diéthoxyphényl)-2-méthylpropan-1-amine
Vue d'ensemble
Description
1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C14H23NO2 and its molecular weight is 237.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des porphyrines
Porphyrines : sont un groupe de composés organiques, dont beaucoup jouent des rôles clés dans les processus biologiques. Le composé en question peut servir de précurseur dans la synthèse des porphyrines . Ces porphyrines synthétisées ont des applications dans des domaines tels que la thérapie photodynamique pour le traitement du cancer et comme capteurs en chimie analytique en raison de leurs propriétés photophysiques.
Matériaux d'affichage et photoconductivité
Les benziles substitués, qui peuvent être dérivés du composé, se sont avérés être des matériaux efficaces pour les technologies d'affichage . Ils présentent également des propriétés photoconductrices, ce qui les rend adaptés à une utilisation dans des dispositifs optoélectroniques tels que les cellules solaires et les photodétecteurs.
Précurseurs d'α-cétols optiquement actifs et de métallomésogènes
Le composé peut être utilisé pour créer des α-cétols optiquement actifs, qui ont des applications potentielles dans la synthèse de médicaments chiraux et d'agrochimiques . De plus, il peut conduire à la formation de métallomésogènes, qui sont des cristaux liquides contenant des métaux avec des applications dans les technologies d'affichage et le stockage de données optiques.
Réticulation des protéines et réaction de Maillard
Dans l'industrie alimentaire et la biochimie, la réaction de Maillard est importante pour la formation de la saveur et de la couleur. Ce composé pourrait être impliqué dans la réticulation des protéines via la réaction de Maillard, affectant la texture et la valeur nutritionnelle des produits alimentaires .
Inhibition des carboxylesterases
Les carboxylesterases sont des enzymes impliquées dans le métabolisme des médicaments. Des dérivés de ce composé ont été évalués pour leur capacité à inhiber sélectivement ces enzymes, ce qui est crucial pour le développement de médicaments avec des propriétés pharmacocinétiques améliorées .
Matériaux optiques non linéaires
En raison de leurs structures non centrosymétriques et de leur capacité à faciliter le transfert d'électrons, les dérivés de ce composé ont des applications potentielles en tant que matériaux pour générer des phénomènes optiques non linéaires du second ordre. Ceci est important pour le développement de commutateurs optiques et de modulateurs dans les télécommunications .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as drotaverine, are known to inhibit phosphodiesterase-4 (pde4) . PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes .
Mode of Action
For instance, Drotaverine inhibits PDE4, leading to elevated levels of cAMP and resulting in smooth muscle relaxation .
Biochemical Pathways
Elevated cAMP can affect various pathways, including those involved in smooth muscle relaxation .
Result of Action
Based on the action of similar compounds, it could potentially lead to smooth muscle relaxation by increasing camp levels .
Analyse Biochimique
Biochemical Properties
1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. This interaction can lead to the inhibition of the enzyme, thereby affecting the levels of neurotransmitters in the brain . Additionally, 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine can bind to certain receptors, influencing signal transduction pathways.
Cellular Effects
The effects of 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of protein kinases, which play a crucial role in cell signaling . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with monoamine oxidase results in the inhibition of the enzyme, thereby increasing the levels of neurotransmitters . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effects on cellular function. In vitro studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its efficacy . Long-term studies in vivo have indicated that prolonged exposure to the compound can result in adaptive changes in cellular function.
Dosage Effects in Animal Models
The effects of 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cognitive function and reducing anxiety . At high doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the compound.
Metabolic Pathways
1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, leading to the formation of metabolites that can influence metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Propriétés
IUPAC Name |
1-(3,4-diethoxyphenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-16-12-8-7-11(14(15)10(3)4)9-13(12)17-6-2/h7-10,14H,5-6,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDDUIBPQBTDJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C(C)C)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239378 | |
| Record name | 3,4-Diethoxy-α-(1-methylethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874623-47-9 | |
| Record name | 3,4-Diethoxy-α-(1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874623-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diethoxy-α-(1-methylethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1285504.png)










